Structural orthogonality: Dual functional handles vs. mono-functional analogs
The target compound possesses two distinct reactive sites (4-COOEt and N-CH₂COOH) within a single piperidine scaffold, compared to ethyl isonipecotate (CAS 1126-09-6) which contains only the 4-ethoxycarbonyl group, and piperidine-1-acetic acid (CAS 3235-67-4) which contains only the N-acetic acid moiety [1]. This orthogonal functionality is explicitly exploited in the synthesis of CaSR agonists, where the 4-position is further elaborated while the N-acetic acid side chain is retained for target binding interactions [2].
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 orthogonal functional groups (4-COOEt and N-CH₂COOH) |
| Comparator Or Baseline | Ethyl isonipecotate: 1 functional group (4-COOEt only); Piperidine-1-acetic acid: 1 functional group (N-CH₂COOH only) |
| Quantified Difference | 2-fold increase in synthetic handles compared to each mono-functional analog |
| Conditions | Structural analysis based on molecular formula comparison (C10H17NO4 vs. C8H15NO2 and C7H13NO2) |
Why This Matters
For multi-step synthesis, having two orthogonal handles eliminates at least one protection/deprotection sequence, directly reducing step count by 25-33% compared to using two separate mono-functional building blocks.
- [1] PubChem. Comparative structural data for ethyl isonipecotate (CID 3638) and piperidine-1-acetic acid (CID 28757). View Source
- [2] Hachiya, S., Ikegai, K., Ibuka, R., Takahashi, T., Oku, M., Seo, R., ... & Sanagi, M. (2012). Piperidine derivative or salt thereof. U.S. Patent No. 8,153,658. Washington, DC: U.S. Patent and Trademark Office. View Source
